molecular formula C12H12ClNO2 B1639194 Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1639194
M. Wt: 237.68 g/mol
InChI Key: QMVJTCIUKISOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 6-chloro-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-4-5-9(13)7-10(8)14(11)2/h4-7H,3H2,1-2H3

InChI Key

QMVJTCIUKISOGR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 1.8 g (45 mmol) of 60% sodium hydride (washed beforehand with petroleum ether) and of 8.0 g (35.8 mmol) of ethyl 6-chloro-1H-indole-2-carboxylate in 80 ml of N,N-dimethylformamide is stirred for 2 h at room temperature, 2.8 ml (45 mmol) of iodomethane are subsequently added and the mixture is stirred at room temperature for 4 h. 5 ml of absolute ethanol are added and the solvent is evaporated under reduced pressure. The residue is taken up in water and the mixture is extracted with dichloromethane, the organic phase is dried and filtered, the solvent is evaporated under reduced pressure and the residue is purified by chromatography on a column of silica gel. 8.5 g (35.7 mmol) of a white crystalline compound are isolated.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The preparation is carried out as in Example 1.1, from 8.0 g (35.8 mmol) of ethyl 6-chloro-1H-indole-2-carboxylate, from 1.8 g of 60% sodium hydride and from 2.8 ml of iodomethane.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three

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